N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-6-8-13(9-7-11)21(18,19)16-14(17)10-20-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFXIAJOMBTGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49723576 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : Nitro (e.g., in ) and sulfonyl groups enhance electrophilicity, aiding nucleophilic substitution reactions.
- Halogenation : Fluorine (in ) improves metabolic stability, while chlorine (in ) increases lipophilicity and bioactivity.
- Sulfur Linkages : Sulfanyl or sulfonamide groups (e.g., ) influence redox activity and hydrogen-bonding networks.
Structural Features :
- Hydrogen Bonding : Intramolecular interactions (e.g., C–H∙∙∙O in ) stabilize conformation, whereas intermolecular bonds (e.g., N–H∙∙∙O in ) dictate crystal packing and solubility.
- Heterocyclic Integration : Thiazole () or diazaspiro rings () enhance binding to biological targets like enzymes or receptors.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide, and how can purity be ensured during synthesis?
- The synthesis typically involves sequential reactions: (i) sulfonylation of 4-chlorophenylamine, (ii) coupling with phenoxyacetyl chloride, and (iii) purification via column chromatography. Critical steps include controlling reaction temperatures (e.g., 0–5°C during sulfonylation to prevent side reactions) and using anhydrous solvents . Purity is confirmed via HPLC (≥98% purity) and NMR spectroscopy to verify the absence of unreacted intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what functional groups are critical to monitor?
- NMR (¹H and ¹³C): Confirms the sulfonyl group (-SO₂-) at δ 3.1–3.3 ppm (¹H) and aromatic protons from the chlorophenyl moiety (δ 7.2–7.8 ppm). IR spectroscopy identifies the sulfonyl stretch (1150–1350 cm⁻¹) and amide C=O (1650–1700 cm⁻¹). Mass spectrometry validates the molecular ion peak (e.g., m/z 350.2 for [M+H]⁺) .
Q. How can researchers design initial biological assays to screen for activity?
- Use in vitro enzyme inhibition assays (e.g., cyclooxygenase-2 or kinase targets) at concentrations of 1–100 µM. Include positive controls (e.g., celecoxib for COX-2) and measure IC₅₀ values. Cell viability assays (MTT or resazurin) in cancer lines (e.g., MCF-7 or HeLa) assess cytotoxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Employ continuous flow reactors for sulfonylation steps to enhance mixing and reduce reaction time. Solvent optimization (e.g., switching from THF to DCM) improves solubility. Catalytic methods, such as using DMAP (4-dimethylaminopyridine), can accelerate amide bond formation . Post-synthesis, use preparative HPLC for high-purity batches (>99%) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Contradictions may arise from assay conditions (e.g., serum concentration in cell cultures) or compound stability. Perform stability studies (HPLC monitoring under physiological pH/temperature) and validate activity in multiple cell lines. Compare results with structurally analogous compounds (e.g., substituting the chlorophenyl group with fluorophenyl) to isolate structure-activity relationships .
Q. How does the compound’s crystal structure inform its interaction with biological targets?
- X-ray crystallography (e.g., monoclinic P2₁/c space group) reveals planar conformations of the sulfonyl-phenoxyacetamide backbone, facilitating π-π stacking with aromatic residues in enzyme active sites. Hydrogen bonding between the sulfonyl oxygen and His90 (in COX-2) is critical for inhibition .
Q. What computational methods predict binding affinity and selectivity for drug design?
- Molecular docking (AutoDock Vina) models interactions with targets like COX-2 or EGFR. MD simulations (GROMACS) assess binding stability over 100 ns. Pharmacophore modeling identifies essential features (e.g., sulfonyl group as a hydrogen bond acceptor) .
Methodological Considerations Table
| Aspect | Basic Approach | Advanced Optimization | Key References |
|---|---|---|---|
| Synthesis | Stepwise coupling, column purification | Flow chemistry, catalytic acceleration | |
| Characterization | NMR/IR for functional groups | X-ray crystallography, HR-MS | |
| Biological Assays | IC₅₀ determination in cell lines | Target-specific knockouts, in vivo models | |
| Data Analysis | Statistical comparison (Student’s t-test) | Multivariate analysis (PCA, clustering) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
